Functional 5-HT vs α-Adrenoceptor Selectivity: DLSA is ~1000-fold More Selective Against α-Adrenergic Pathways than DHE
In a direct head-to-head study using human blood platelets, dihydrolysergic acid amide (DLSA) inhibited 5-HT-potentiated ADP-induced platelet aggregation in approximately the same concentration range as dihydroergotamine (DHE). However, DLSA was three orders of magnitude (approximately 1000-fold) less potent than DHE in inhibiting both adrenaline-induced platelet aggregation and specific binding of ³H-yohimbine to intact platelets [1]. This demonstrates that reduction of the 9,10-double bond and removal of the peptide side chain (present in DHE) selectively ablates α-adrenoceptor activity while preserving 5-HT-mediated antiplatelet effects.
| Evidence Dimension | Functional potency at inhibiting human platelet aggregation via 5-HT vs α-adrenergic pathways |
|---|---|
| Target Compound Data | DLSA: inhibited 5-HT-potentiated ADP-induced aggregation in same concentration range as DHE; approximately 1000-fold less potent than DHE at inhibiting adrenaline-induced aggregation and ³H-yohimbine binding |
| Comparator Or Baseline | Dihydroergotamine (DHE): potent inhibitor of both 5-HT-potentiated ADP-induced aggregation and adrenaline-induced aggregation; high-affinity ³H-yohimbine binding |
| Quantified Difference | ~1000-fold (three orders of magnitude) lower α-adrenoceptor potency for DLSA relative to DHE; equipotent at 5-HT-mediated antiplatelet effect |
| Conditions | Human blood platelets in vitro; ADP-induced aggregation with 5-HT potentiation; adrenaline-induced aggregation; ³H-yohimbine radioligand binding to intact platelets |
Why This Matters
Researchers requiring a tool compound with functional selectivity for 5-HT pathways over α-adrenoceptors in platelet or vascular models should select DLSA over DHE, which has substantial dual activity that confounds interpretation.
- [1] Glusa E, Markwardt F. Influence of dihydrolysergic acid amide on serotonergic and alpha-adrenergic receptors in human blood platelets and femoral veins in vitro. Arch Int Pharmacodyn Ther. 1986 Oct;283(2):303-11. PMID: 3024599. View Source
